molecular formula C20H20N2O2S3 B2817243 N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-59-4

N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2817243
CAS No.: 1021052-59-4
M. Wt: 416.57
InChI Key: YCCQVJYSDVEJFV-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a thioacetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group, a thiazole ring, and a thiophen-2-yl moiety linked via a thioether bridge. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer and antiviral properties. The structural complexity arises from the integration of sulfur-containing groups (thiazole, thiophene) and the mesityl substituent, which may enhance lipophilicity and influence binding interactions with biological targets .

Properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c1-12-7-13(2)19(14(3)8-12)22-18(24)9-15-10-26-20(21-15)27-11-16(23)17-5-4-6-25-17/h4-8,10H,9,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCQVJYSDVEJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a mesityl-substituted thiazole with a thiophene derivative. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the thiazole and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings.

Scientific Research Applications

N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The mesityl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with several analogs (Table 1):

  • Thiazole/Thiazolidinone Backbone: Common in compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () and N-(4-Phenyl-2-thiazolyl)acetamide (), which exhibit antitumor activity.
  • Thiophene/Thioether Linkages : Present in 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (), highlighting the role of sulfur atoms in modulating electronic properties and bioavailability.

Physical Properties

  • Melting Points : Similar compounds exhibit a wide range (147–315.5°C), influenced by substituents. For example, sulfamoylphenyl derivatives () show higher melting points (>250°C) due to hydrogen bonding, whereas thiophene-containing analogs () have moderate values (~170–220°C).

Table 1: Key Comparisons with Structural Analogs

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Evidence ID
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thiazolidinone-quinazolinone Phenyl, thioxoacetamide N/A N/A Proliferative inhibition
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-acetamide Thiazolidinone 4-Chlorobenzylidene, methoxyphenyl 186–187 90 Not specified
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}amino-acetamide Thiazolidinone 5-Nitrofuryl, fluorophenyl 155–156 53 Not specified
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide Quinazolinone Sulfamoylphenyl, ethylphenyl 170.5 68 Not specified
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazole Phenyl, thiophen-2-ylmethyl N/A N/A Structural analog

Critical Analysis of Structural and Functional Divergence

  • Mesityl vs. Simpler Aryl Groups : The mesityl group’s steric bulk may enhance target selectivity compared to phenyl or tolyl derivatives (), though it could reduce solubility.
  • Thiophene vs.
  • Synthetic Challenges : Higher complexity in the target compound’s synthesis (e.g., multiple sulfur linkages) may result in lower yields compared to simpler analogs ().

Q & A

Basic: What are the established synthetic routes for N-mesityl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones, as seen in analogous thiazole-acetamide syntheses .
  • Thioether linkage : Coupling of the thiazole intermediate with a thiophen-2-yl-2-oxoethyl thiol group via nucleophilic substitution or oxidative coupling (e.g., using H₂O₂ or I₂ as catalysts) .
  • Acetamide functionalization : Introduction of the mesityl group via amidation using activated esters (e.g., NHS esters) or coupling reagents like EDC/HOBt .
    Key optimization factors : Solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol-thiazole coupling) .

Basic: How is the structural integrity of this compound validated during synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.2–2.4 ppm (mesityl methyl groups), δ 6.8–7.5 ppm (thiophene and thiazole protons), and δ 10–12 ppm (amide NH) confirm substituent connectivity .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and aromatic carbons at 110–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

Discrepancies often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by 0.5–1.0 ppm. Always compare data acquired in identical solvents .
  • Tautomerism : Thiazole-thione/thiol equilibria may alter peak multiplicity. Use variable-temperature NMR to stabilize dominant forms .
  • Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., disulfides) mimic unexpected peaks. Confirm via 2D NMR (COSY, HSQC) .

Advanced: What strategies optimize reaction yields for the thioether linkage step?

  • Catalyst selection : Iodine (1 mol%) enhances electrophilicity of the thiol group, improving coupling efficiency to >80% .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions; THF balances reactivity and selectivity .
  • Protection/deprotection : Temporarily protect reactive groups (e.g., amine via Boc) to prevent cross-reactivity .

Basic: What biological screening approaches are relevant for this compound?

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 10 µM suggests potency) .
    • Antimicrobial : Disk diffusion against S. aureus or E. coli (zone of inhibition >15 mm at 100 µg/mL) .
  • Target identification : Molecular docking with enzymes like COX-2 or topoisomerase II, validated by SPR or ITC binding studies .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Functional group variation : Synthesize analogs replacing mesityl with phenyl or naphthyl to assess hydrophobicity effects .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to evaluate heterocycle-electronic effects on target binding .
  • Pharmacokinetic profiling : LogP (2.5–3.5 optimal), metabolic stability (microsomal half-life >30 min), and CYP450 inhibition assays .

Advanced: How to address contradictions in reported biological activities (e.g., anticancer vs. inactive)?

  • Dosage and exposure time : IC₅₀ values vary with incubation duration (e.g., 24 vs. 48 hours) .
  • Cell line specificity : Test across multiple lineages (e.g., MDA-MB-231 vs. A549) to identify selectivity .
  • Mechanistic studies : Confirm apoptosis (Annexin V assay) vs. cytostatic effects (cell cycle analysis) to clarify mode of action .

Basic: What analytical techniques confirm purity and stability?

  • Thermogravimetric Analysis (TGA) : Decomposition temperature >200°C indicates thermal stability .
  • UV-Vis Spectroscopy : λmax ~270 nm (thiophene π→π* transitions) with ε > 10⁴ L·mol⁻¹·cm⁻¹ .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; >90% purity retention via HPLC validates shelf life .

Advanced: How to design mechanistic studies for reaction pathways?

  • Kinetic analysis : Monitor intermediate formation via in situ FT-IR (e.g., thioketone at 1650 cm⁻¹) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for thioether bond formation .
  • Isotope labeling : Use ³⁴S-labeled thiols to track sulfur incorporation via LC-MS .

Basic: What safety protocols are critical during synthesis?

  • Thiol handling : Use scavengers (e.g., activated charcoal) to neutralize volatile sulfur byproducts .
  • Solvent disposal : Recover DMF via distillation (>90% efficiency) to meet EPA guidelines .
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods mandatory due to potential mutagenicity of thiazole intermediates .

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